2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(2,4-dimethylphenyl)acetamide

描述

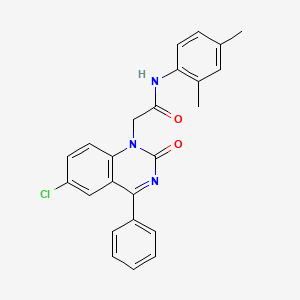

This compound is a quinazolinone-based acetamide derivative characterized by:

- Core structure: A quinazolinone ring substituted with a chlorine atom at position 6 and a phenyl group at position 2.

- Acetamide side chain: Linked to the quinazolinone via a methylene group, terminating in an N-(2,4-dimethylphenyl) substituent.

- Key functional groups: The 2-oxo group in the quinazolinone ring and the chloro-phenyl substitution pattern, which influence its physicochemical and biological properties .

The presence of electron-withdrawing (chloro) and electron-donating (methyl) groups in this compound may enhance its metabolic stability and binding affinity to biological targets .

属性

IUPAC Name |

2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(2,4-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN3O2/c1-15-8-10-20(16(2)12-15)26-22(29)14-28-21-11-9-18(25)13-19(21)23(27-24(28)30)17-6-4-3-5-7-17/h3-13H,14H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXHORIORCYIVAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(2,4-dimethylphenyl)acetamide is a synthetic organic compound belonging to the quinazolinone class. Its unique molecular structure, characterized by a quinazoline core, positions it as a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Molecular Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 407.87 g/mol. The compound features a chloro substituent and an acetamide moiety that contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C22H20ClN3O2 |

| Molecular Weight | 407.87 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves several chemical reactions, including:

- Formation of the quinazoline core : This is achieved through cyclization reactions involving appropriate precursors.

- Substitution reactions : The introduction of chloro and acetamide groups is performed under controlled conditions to ensure high yield and purity.

- Final purification : Techniques such as recrystallization or chromatography are employed to isolate the desired compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various disease processes. The quinazolinone core has been shown to inhibit certain kinases, which play critical roles in cell signaling pathways associated with cancer and inflammation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

-

Antitumor Activity : The compound has been studied for its potential in inhibiting tumor growth by targeting specific kinases involved in cancer progression.

- Case Study : A study demonstrated that derivatives of quinazoline compounds showed significant cytotoxic effects on various cancer cell lines, suggesting potential therapeutic applications in oncology .

-

Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Research Findings : In vitro assays revealed that the compound could reduce the production of pro-inflammatory cytokines in activated macrophages .

- Analgesic Properties : Some derivatives have shown promise as analgesics with efficacy comparable to standard pain relief medications like aspirin but with reduced ulcerogenic potential .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds in the quinazoline class.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide | Quinazoline core with methoxy substitution | Potential kinase inhibitor |

| N-(4-Chlorophenyl)-2-(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon)thioacetamide | Similar quinazoline structure | Exhibits strong antitumor activity |

相似化合物的比较

Structural Similarities and Differences

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- Quinazolinone Modifications: The target compound’s 2-oxo group is critical for hydrogen bonding, while analogs with dioxo (e.g., ) or thio (e.g., ) groups exhibit altered electronic properties.

- Substituent Effects : The N-(2,4-dimethylphenyl) group in the target compound reduces steric hindrance compared to bulkier substituents like N-(2,4-dichlorophenyl)methyl (). Fluorinated analogs () may offer improved bioavailability due to fluorine’s electronegativity.

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。